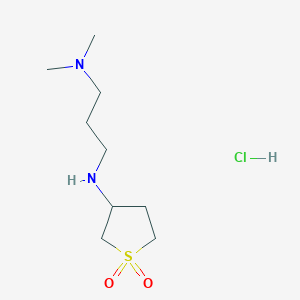

N'-(1,1-dioxidotetrahydrothien-3-yl)-N,N-dimethylpropane-1,3-diamine hydrochloride

Description

3-((3-(Dimethylamino)propyl)amino)tetrahydrothiophene 1,1-dioxide hydrochloride is a versatile chemical compound with a molecular formula of C9H21ClN2O2S and a molecular weight of 256.79 g/mol . This compound is known for its high purity and is used in various research and industrial applications.

Properties

Molecular Formula |

C9H21ClN2O2S |

|---|---|

Molecular Weight |

256.79 g/mol |

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-N',N'-dimethylpropane-1,3-diamine;hydrochloride |

InChI |

InChI=1S/C9H20N2O2S.ClH/c1-11(2)6-3-5-10-9-4-7-14(12,13)8-9;/h9-10H,3-8H2,1-2H3;1H |

InChI Key |

RFCXRJGBBZYPMK-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CCCNC1CCS(=O)(=O)C1.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((3-(Dimethylamino)propyl)amino)tetrahydrothiophene 1,1-dioxide hydrochloride typically involves the reaction of tetrahydrothiophene 1,1-dioxide with 3-(dimethylamino)propylamine. The reaction is carried out under controlled conditions to ensure high yield and purity. The process may involve the use of solvents such as methanol or ethanol and catalysts to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using bulk manufacturing techniques. The process involves the same basic synthetic route but is optimized for large-scale production. This includes the use of industrial-grade reactors, continuous flow systems, and stringent quality control measures to ensure consistency and purity .

Chemical Reactions Analysis

Types of Reactions

3-((3-(Dimethylamino)propyl)amino)tetrahydrothiophene 1,1-dioxide hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide.

Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and sulfides.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-((3-(Dimethylamino)propyl)amino)tetrahydrothiophene 1,1-dioxide hydrochloride is used in a wide range of scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.

Mechanism of Action

The mechanism of action of 3-((3-(Dimethylamino)propyl)amino)tetrahydrothiophene 1,1-dioxide hydrochloride involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various chemical reactions. It can also interact with enzymes and proteins, affecting their function and activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

(3-((3-(Dimethylamino)propyl)amino)propyl)dimethylamine: This compound has a similar structure but lacks the tetrahydrothiophene ring.

1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide: This compound is used as a coupling agent in peptide synthesis and has different functional groups.

Uniqueness

3-((3-(Dimethylamino)propyl)amino)tetrahydrothiophene 1,1-dioxide hydrochloride is unique due to its tetrahydrothiophene ring, which imparts specific chemical properties and reactivity. This makes it particularly useful in applications where other similar compounds may not be as effective .

Biological Activity

N'-(1,1-Dioxidotetrahydrothien-3-yl)-N,N-dimethylpropane-1,3-diamine hydrochloride, with the molecular formula CHClNOS and a molecular weight of 256.79 g/mol, is a compound that has garnered attention for its biological activities. This article explores its pharmacological properties, toxicological data, and potential therapeutic applications.

| Property | Value |

|---|---|

| Molecular Formula | CHClNOS |

| Molecular Weight | 256.79 g/mol |

| CAS Number | Not specified in the sources |

1. Toxicity and Safety Profile

The compound exhibits moderate acute toxicity. In studies conducted on Sprague Dawley rats, the median lethal doses (LD50) were reported to range from 410 to 1600 mg/kg body weight, indicating significant variability depending on the specific study conditions and methods used .

The compound was also assessed for skin sensitization potential in guinea pigs, yielding positive results in a maximization test. This suggests that it may cause allergic reactions upon dermal exposure . Observations in human studies indicated that repeated oral exposure could lead to local effects due to its corrosive nature, with symptoms including respiratory irritation and mucosal damage .

2. Genotoxicity and Carcinogenicity

Available data suggest that this compound is not genotoxic. Several in vitro assays returned negative results regarding mutagenic potential . Furthermore, it has not been classified as a reproductive or developmental toxicant based on studies involving repeated dose toxicity tests in rats .

3. Pharmacological Applications

While specific therapeutic applications are not extensively documented, the structural characteristics of this compound suggest potential for use in medicinal chemistry. Its thiophene derivatives might impart unique pharmacological properties that could be explored for developing new therapeutic agents.

Case Study: Acute Toxicity Assessment

A study assessing the acute toxicity of N,N-dimethylpropane-1,3-diamine (a related compound) found that high doses led to significant morbidity and mortality in test subjects. Histopathological examinations revealed pulmonary hemorrhage and other systemic effects at elevated doses .

Research Findings: Skin Sensitization

In a study conducted according to OECD guidelines, skin sensitization was evaluated using Hartley guinea pigs. The results indicated a significant response at a 1% concentration solution administered intradermally and epicutaneously . This finding highlights the importance of assessing dermal exposure risks in environments where the compound may be utilized.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.